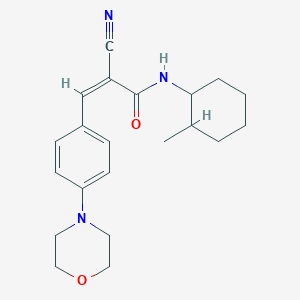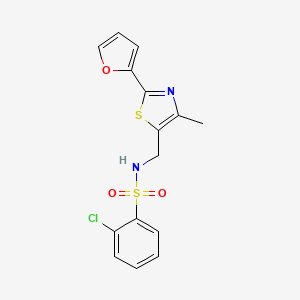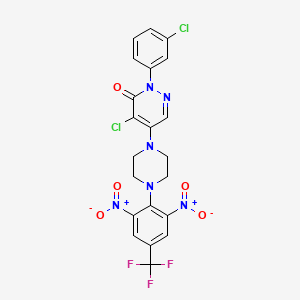
4-Chloro-2-(3-chlorophenyl)-5-(4-(2,6-dinitro-4-(trifluoromethyl)phenyl)piperazino)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3-chlorophenyl)-5-(4-(2,6-dinitro-4-(trifluoromethyl)phenyl)piperazino)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C21H15Cl2F3N6O5 and its molecular weight is 559.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Modes of Action of Pyridazinone Herbicides
Pyridazinone compounds, including ones structurally related to the query compound, have been studied for their herbicidal properties. These studies reveal that pyridazinones inhibit photosynthesis and the Hill reaction in plants, accounting for their phytotoxicity. For instance, the experimental herbicide 6706, a pyridazinone derivative, is noted for its resistance to metabolic detoxication in plants and for possessing a secondary mode of action that interferes with chloroplast development, similar to the action of other herbicides like amitrole and dichlormate. The specificity of substitutions on the pyridazinone molecule plays a crucial role in defining its biological properties, indicating a potential avenue for the research and development of novel herbicides with enhanced efficacy and safety profiles (Hilton et al., 1969).
Gas Chromatographic Analysis of Pyrazon
Another research dimension focuses on the analytical methods for pyridazinone derivatives, exemplified by studies on the gas chromatographic determination of technical pyrazon. These methods are crucial for evaluating the content of active ingredients in herbicide formulations and for identifying impurities that may have toxicological significance. Such analytical techniques underpin the quality control and regulatory compliance of chemical products in agriculture (Výboh et al., 1974).
Crystal Structure and Analysis
The structural analysis of pyridazinone derivatives through crystallography and Hirshfeld surface analysis provides foundational knowledge for understanding the intermolecular interactions and stability of these compounds. This type of research is essential for designing drugs or herbicides with targeted properties by elucidating the relationship between structure and activity (Daoui et al., 2021).
Propiedades
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2F3N6O5/c22-13-2-1-3-14(10-13)30-20(33)18(23)17(11-27-30)28-4-6-29(7-5-28)19-15(31(34)35)8-12(21(24,25)26)9-16(19)32(36)37/h1-3,8-11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSNCMZLOWSMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2F3N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
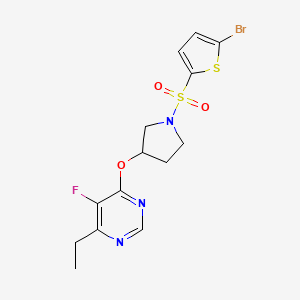
![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609704.png)
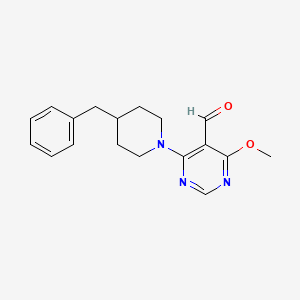

![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)
![2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2609710.png)
![3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609714.png)
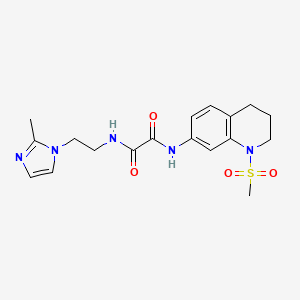
![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2609717.png)
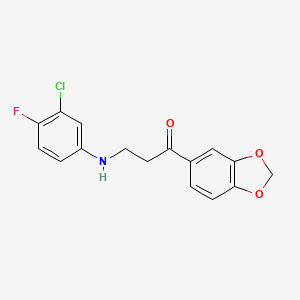
![3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2609719.png)
![ethyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609720.png)
